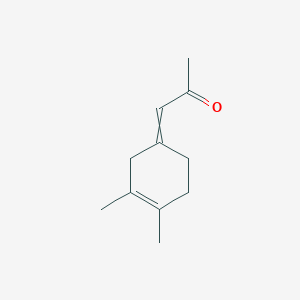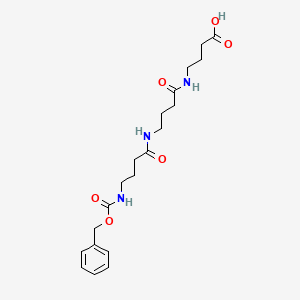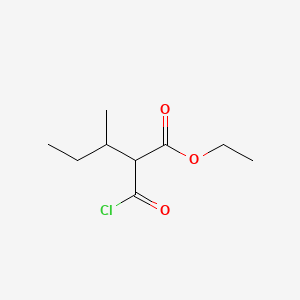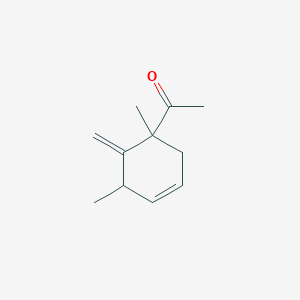![molecular formula C5H12N6O3Si B14368472 [Bis(carbamoylamino)-ethenylsilyl]urea CAS No. 90332-39-1](/img/structure/B14368472.png)
[Bis(carbamoylamino)-ethenylsilyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Bis(carbamoylamino)-ethenylsilyl]urea is a unique compound that falls under the category of carbamoyl derivatives This compound is characterized by its distinctive structure, which includes both carbamoylamino and silyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(carbamoylamino)-ethenylsilyl]urea typically involves the reaction of carbamoylamino derivatives with silyl-containing compounds. One common method includes the use of carbonylimidazolide in water with a nucleophile, which provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates without an inert atmosphere . The products precipitate out from the reaction mixture and can be obtained in high purity by filtration.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of nonmetallic regenerable reagents and catalysts, such as Si(OMe)4 and DBU, enables the direct conversion of low-concentration CO2 into carbamates, which can be scaled up for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
[Bis(carbamoylamino)-ethenylsilyl]urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The silyl and carbamoylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include activated sulfonium reagents, DBU, and Si(OMe)4. The reactions are typically carried out under mild and metal-free conditions, which makes them environmentally friendly .
Major Products Formed
Applications De Recherche Scientifique
[Bis(carbamoylamino)-ethenylsilyl]urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of [Bis(carbamoylamino)-ethenylsilyl]urea involves the addition of a carbamoyl moiety to proteins, peptides, or amino acids. The molecular targets and pathways involved in these effects are still under investigation, but they are believed to play a role in processes such as atherosclerosis, immune system dysfunction, and renal fibrosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamoylamino Group: A related compound that shares the carbamoylamino functional group.
1,3-Bis(3-boronophenyl)urea:
Uniqueness
[Bis(carbamoylamino)-ethenylsilyl]urea is unique due to its combination of carbamoylamino and silyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
90332-39-1 |
|---|---|
Formule moléculaire |
C5H12N6O3Si |
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
[bis(carbamoylamino)-ethenylsilyl]urea |
InChI |
InChI=1S/C5H12N6O3Si/c1-2-15(9-3(6)12,10-4(7)13)11-5(8)14/h2H,1H2,(H3,6,9,12)(H3,7,10,13)(H3,8,11,14) |
Clé InChI |
ORZLSMMWRCXQCO-UHFFFAOYSA-N |
SMILES canonique |
C=C[Si](NC(=O)N)(NC(=O)N)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile](/img/structure/B14368409.png)

![2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14368420.png)


![2-[(Propan-2-yl)oxy]-1,3,2-dithiaborolane](/img/structure/B14368441.png)
![2,2'-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14368449.png)

![N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]butanamide](/img/structure/B14368454.png)

![4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B14368469.png)

